![molecular formula C10H18FNO B13282137 1-{8-Azabicyclo[3.2.1]octan-8-yl}-3-fluoropropan-2-ol](/img/structure/B13282137.png)
1-{8-Azabicyclo[3.2.1]octan-8-yl}-3-fluoropropan-2-ol
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Overview
Description
1-{8-Azabicyclo[3.2.1]octan-8-yl}-3-fluoropropan-2-ol is a compound that features a bicyclic structure with a fluorinated propanol side chain. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{8-Azabicyclo[3.2.1]octan-8-yl}-3-fluoropropan-2-ol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
1-{8-Azabicyclo[3.2.1]octan-8-yl}-3-fluoropropan-2-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated propanol side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-{8-Azabicyclo[3.2.1]octan-8-yl}-3-fluoropropan-2-ol has significant potential in various fields of scientific research:
Mechanism of Action
The mechanism of action of 1-{8-Azabicyclo[3.2.1]octan-8-yl}-3-fluoropropan-2-ol involves its interaction with specific molecular targets and pathways. This compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Tropine: Another tropane alkaloid with a similar bicyclic structure.
Scopolamine: Known for its anticholinergic properties and similar structural features.
Uniqueness
1-{8-Azabicyclo[3.2.1]octan-8-yl}-3-fluoropropan-2-ol is unique due to its fluorinated propanol side chain, which may confer distinct chemical and biological properties compared to other tropane alkaloids .
Biological Activity
1-{8-Azabicyclo[3.2.1]octan-8-yl}-3-fluoropropan-2-ol, commonly referred to as a derivative of tropane alkaloids, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound exhibits various biological activities, particularly in the context of receptor interactions and neurological effects.
Chemical Structure and Properties
The compound's structure is characterized by a bicyclic framework with a nitrogen atom incorporated into the ring, which is typical of tropane derivatives. The presence of a fluorine atom enhances its pharmacological properties, potentially affecting its binding affinity and metabolic stability.
Property | Value |
---|---|
Chemical Formula | C₈H₁₅FNO |
Molecular Weight | 159.21 g/mol |
CAS Number | 123456-78-9 (hypothetical) |
IUPAC Name | This compound |
1. Receptor Interactions
Research indicates that compounds within the azabicyclo[3.2.1]octane family can act on various neurotransmitter receptors. Particularly, studies have highlighted interactions with the vasopressin V1A receptor , where certain analogs have shown high affinity and selectivity as antagonists . This receptor is implicated in numerous physiological processes, including blood pressure regulation and social behavior.
2. Neurological Effects
The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. For instance, its interaction with dopamine receptors has been explored in the context of developing new treatments for conditions like schizophrenia and Parkinson’s disease . The ability to modulate dopaminergic pathways may provide therapeutic benefits while minimizing side effects associated with traditional treatments.
3. Anticancer Potential
Recent studies have investigated the cytotoxic effects of similar compounds against various cancer cell lines. The incorporation of fluorine in the molecular structure may enhance the lipophilicity of the compound, facilitating better cellular uptake and efficacy in inhibiting tumor growth . In vivo studies demonstrated that derivatives influenced tumor weight and volume significantly compared to controls, indicating a promising avenue for cancer therapeutics.
Study 1: Vasopressin V1A Antagonists
A series of experiments were conducted to evaluate the efficacy of azabicyclo derivatives as vasopressin V1A antagonists. Compounds demonstrated significant antagonistic activity, with IC50 values suggesting high potency in blocking receptor activity .
Study 2: Dopaminergic Modulation
In a controlled environment, several tropane derivatives were assessed for their ability to influence dopamine receptor activity. Results indicated that modifications at specific positions on the bicyclic structure could enhance receptor binding affinity, providing insights into designing more effective neuropharmacological agents .
Properties
Molecular Formula |
C10H18FNO |
---|---|
Molecular Weight |
187.25 g/mol |
IUPAC Name |
1-(8-azabicyclo[3.2.1]octan-8-yl)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C10H18FNO/c11-6-10(13)7-12-8-2-1-3-9(12)5-4-8/h8-10,13H,1-7H2 |
InChI Key |
KCTYWLNWEYFVBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C1)N2CC(CF)O |
Origin of Product |
United States |
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